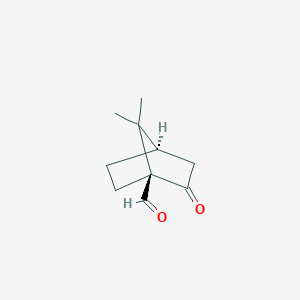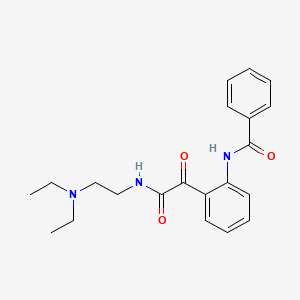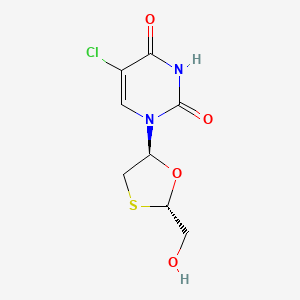
Oxathiolan, 5ClU-(-)-alpha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxathiolan, 5ClU-(-)-alpha is a sulfur-containing heterocyclic compound that has garnered significant interest in the field of synthetic organic chemistry. This compound is part of the broader class of oxathiolanes, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxathiolan, 5ClU-(-)-alpha typically involves the (3+2)-cycloaddition reaction between thioketones and acetylenedicarboxylic acid . This method allows for the formation of the oxathiolane ring in a one-pot reaction with high yields and enantioselectivity. The reaction conditions often include the use of stable thioketones as the sulfur source and acetylenedicarboxylic acid as the oxygen-containing reaction partner .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxathiolan, 5ClU-(-)-alpha undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxathiolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted oxathiolanes. These products can have different biological activities and applications depending on the functional groups introduced .
Scientific Research Applications
Oxathiolan, 5ClU-(-)-alpha has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of oxathiolan, 5ClU-(-)-alpha involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, in the context of antiviral activity, oxathiolan derivatives can inhibit viral replication by targeting viral enzymes . The exact molecular targets and pathways involved can vary depending on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxathiolan, 5ClU-(-)-alpha include other oxathiolanes and sulfur-containing heterocycles like thiolanes and thiazoles . These compounds share structural similarities but can have different biological activities and applications.
Uniqueness
This compound is unique due to its specific structural features and the presence of the 5ClU-(-)-alpha substituent. This uniqueness can confer distinct biological activities and make the compound particularly valuable in certain applications, such as antiviral drug development .
Properties
CAS No. |
149819-48-7 |
|---|---|
Molecular Formula |
C8H9ClN2O4S |
Molecular Weight |
264.69 g/mol |
IUPAC Name |
5-chloro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9ClN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m0/s1 |
InChI Key |
DVJJKFFBFIKNCE-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)Cl |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


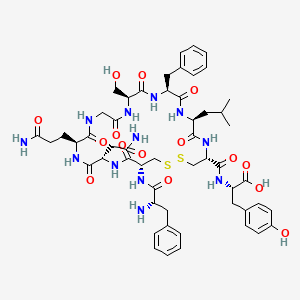
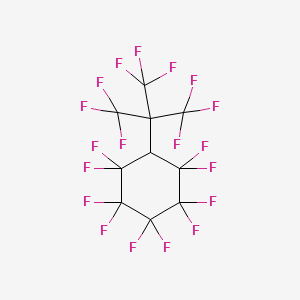
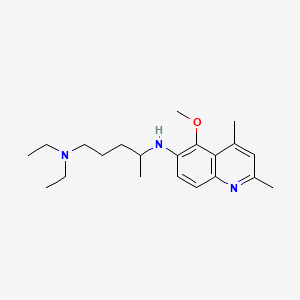
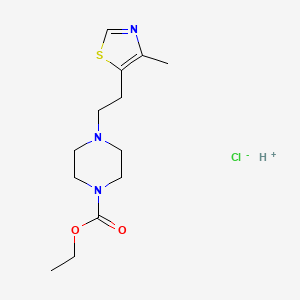
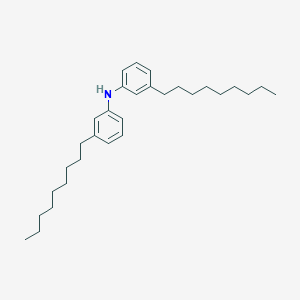
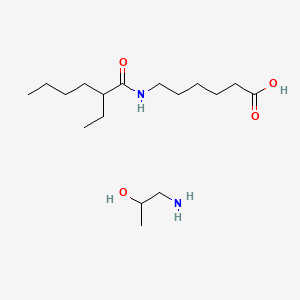
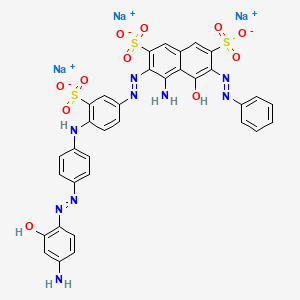
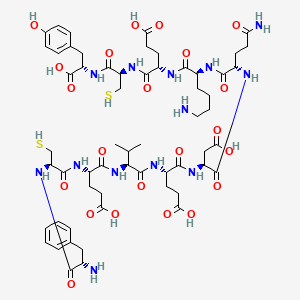
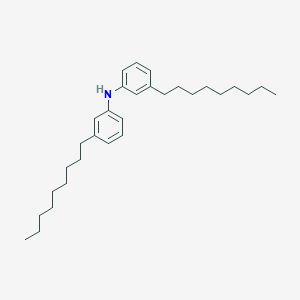
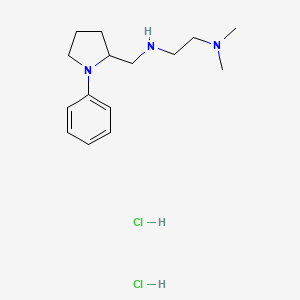
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)

